2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide
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Overview
Description
2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide is an organic compound with a complex structure that includes a brominated aromatic ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol . This intermediate is then reacted with appropriate amines and acetamide derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to ensure high yield and purity . The use of automated reactors and precise control of reaction parameters are crucial to minimize side reactions and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Common reagents for these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation reactions can produce quinones or other oxidized forms .
Scientific Research Applications
2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and acetamide group allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methylphenol
- 2-Bromo-4-methylaniline
- 4-[(2-Bromo-4-methylphenyl)amino]-4-oxo-2-butenoic acid
Uniqueness
2-((2-Bromo-4-methylphenyl)amino)-N-carbamoylacetamide is unique due to its specific combination of a brominated aromatic ring and an acetamide group. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds .
Properties
Molecular Formula |
C10H12BrN3O2 |
---|---|
Molecular Weight |
286.13 g/mol |
IUPAC Name |
2-(2-bromo-4-methylanilino)-N-carbamoylacetamide |
InChI |
InChI=1S/C10H12BrN3O2/c1-6-2-3-8(7(11)4-6)13-5-9(15)14-10(12)16/h2-4,13H,5H2,1H3,(H3,12,14,15,16) |
InChI Key |
CJEDPQISPBZVBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)NC(=O)N)Br |
Origin of Product |
United States |
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